molecular formula C7H5ClF3NO B1409239 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine CAS No. 1214391-82-8

5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B1409239
CAS No.: 1214391-82-8
M. Wt: 211.57 g/mol
InChI Key: ZCGCNGDYDGKBFK-UHFFFAOYSA-N
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Description

Research Applications and Value 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is a specialty chemical building block designed for research and development. It belongs to the class of trifluoromethylpyridine (TFMP) derivatives, which are pivotal intermediates in the discovery of new active ingredients . The unique properties of this compound arise from the synergistic combination of the pyridine ring, the chloro substituent, the methoxy group, and the strongly electron-withdrawing trifluoromethyl group . This specific arrangement of substituents makes it a valuable scaffold for synthetic chemistry, particularly in constructing molecules for biological testing. Primary Research Applications TFMP derivatives are extensively explored in agrochemical and pharmaceutical research . While the specific applications of this compound are to be established by researchers, its structure suggests potential as a key intermediate in several areas: Agrochemical Research: This compound serves as a precursor for synthesizing novel molecules with potential herbicidal, insecticidal, or fungicidal activity . The trifluoromethylpyridine moiety is a common structural feature in many modern crop protection agents, as it can enhance biological activity, improve metabolic stability, and influence the systemic properties of the molecule . Pharmaceutical Research: The structure is suitable for use in medicinal chemistry programs. Researchers can utilize it to create compound libraries for high-throughput screening against various therapeutic targets . The physicochemical properties imparted by the trifluoromethyl group, such as increased lipid solubility and metabolic resistance, are often desirable in drug discovery . This product is intended for research purposes by qualified professionals. It is not for diagnostic or therapeutic use. Please consult the safety data sheet before handling.

Properties

IUPAC Name

5-chloro-2-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGCNGDYDGKBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Trifluoromethylation

The synthesis of pyridine derivatives often involves chlorination and trifluoromethylation steps. For example, the preparation of trifluoromethylpyridines typically starts with picolines, which undergo chlorination followed by fluorination to introduce the trifluoromethyl group. The reaction conditions can vary depending on the specific picoline used and the desired substitution pattern.

Substrate Reaction Conditions Products and Yields
3-Picoline 335°C (CFB phase) 3-TF (86.4%)
320°C (empty phase) 2,5-CTF (6.6%)
2-Picoline 350-360°C (CFB phase) 2-TF (71.3%)
N/A (empty phase) 2,5-CTF (11.1%)

Synthesis of Related Compounds

3-Chloro-2-cyano-5-trifluoromethyl pyridine

The synthesis of 3-Chloro-2-cyano-5-trifluoromethyl pyridine involves dissolving 3-chloro-2-R-5-trifluoromethyl pyridine in a solvent, adding an activating agent, and performing heating reflux. The reaction mixture is then cooled, filtered, and dried to obtain an organic salt. This salt is further reacted with cyanide in a solvent to introduce the cyano group.

Trifluoromethylpyridines

Trifluoromethylpyridines are synthesized using vapor-phase reactors with two phases: a catalyst fluidized-bed phase for fluorination and an empty phase for chlorination. This process can produce various chloro(trifluoromethyl)pyridines, which are precursors for further modifications.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents employed.

Scientific Research Applications

Synthesis of 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with 2-methoxypyridine, which is chlorinated and subsequently treated with trifluoroacetic acid or other fluorinating agents to introduce the trifluoromethyl group.
  • Reaction Conditions : Common methods include liquid-phase reactions under controlled temperatures and pressures to optimize yield and selectivity. For instance, the use of anhydrous hydrogen fluoride can facilitate the introduction of the trifluoromethyl group effectively .

Agrochemical Applications

One of the primary applications of this compound lies in agrochemicals:

  • Herbicides : This compound serves as an intermediate in the synthesis of herbicides that target specific weed species. For example, derivatives containing the trifluoromethylpyridine moiety have shown enhanced herbicidal activity against key grass weeds in cereal crops like wheat .
  • Fungicides : Compounds derived from trifluoromethylpyridines, including those related to this compound, have been developed as fungicides. Fluazinam, a notable fungicide synthesized from such derivatives, exhibits potent activity against various fungal pathogens by disrupting respiration processes within fungal cells .

Pharmaceutical Applications

In addition to agrochemical uses, this compound also shows promise in pharmaceutical applications:

  • Drug Development : The unique properties of trifluoromethylpyridines have led to their exploration as potential drug candidates. Several compounds within this class are currently undergoing clinical trials for various therapeutic indications .
  • Biological Activity : The biological activities attributed to trifluoromethylpyridines include antimicrobial and anti-inflammatory effects, which are being investigated for potential therapeutic use .

Case Study 1: Fluazinam Development

Fluazinam was developed using intermediates derived from this compound. Studies demonstrated that fluazinam exhibited superior efficacy compared to traditional fungicides due to its unique mechanism of action targeting respiration pathways in fungi .

Case Study 2: Herbicide Efficacy

Research on herbicides containing trifluoromethylpyridine derivatives has revealed that these compounds can achieve higher selectivity and potency against specific weed species compared to non-fluorinated counterparts. Field trials indicated significant reductions in weed biomass with minimal impact on crop yield .

Data Table: Summary of Applications

Application AreaCompound/DerivativeNotable Uses
AgrochemicalsFluazinamFungicide with high efficacy
HerbicidesVarious derivativesTargeting key weeds in cereal crops
PharmaceuticalsClinical candidatesAntimicrobial and anti-inflammatory drugs

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine varies depending on its application:

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The trifluoromethyl group in all compounds enhances lipophilicity and metabolic stability, critical for agrochemical and drug design .
  • Positional Influence : The 2-methoxy group in the target compound may improve solubility compared to 2-chloro analogs (e.g., 2,3-dichloro-5-CF₃ pyridine) but reduce electrophilicity .
  • Bioactivity : Pyridalyl’s 5-CF₃ pyridine core enables strong insecticidal activity, while carboxamide derivatives (e.g., UDO/UDD) target parasitic enzymes like CYP51 .

Physicochemical Properties

  • Melting/Boiling Points : 2,3-Dichloro-5-(trifluoromethyl)pyridine (MP: -2°C, BP: 172°C) suggests that the target compound’s methoxy group may increase polarity and MP compared to chloro analogs.
  • Solubility : Methoxy groups generally enhance water solubility, contrasting with dichloro analogs’ lipophilicity .

Biological Activity

5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with chlorine, methoxy, and trifluoromethyl groups. This unique arrangement imparts distinctive chemical properties that influence its biological activity.

The molecular formula of this compound is C_7H_6ClF_3N, with a molecular weight of approximately 211.57 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can improve pharmacokinetic profiles, making it a candidate for various pharmaceutical applications.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Here are some notable aspects:

  • Antimicrobial Activity : Compounds containing trifluoromethyl groups have been shown to possess enhanced antimicrobial properties compared to their non-fluorinated counterparts. For instance, derivatives like 2,3-dichloro-5-(trifluoromethyl)pyridine have demonstrated higher fungicidal activity .
  • Pharmaceutical Applications : Pyridine derivatives are commonly found in pharmaceuticals due to their anti-inflammatory and antimicrobial effects. The presence of the trifluoromethyl group is known to increase the potency of drugs targeting various enzymes and receptors .

Similar Compounds and Their Activities

The biological activity of this compound can be inferred from studies on structurally similar compounds. Below is a comparison table summarizing some related compounds and their biological activities:

Compound NameCAS NumberBiological Activity
2-Methoxy-5-(trifluoromethyl)pyridine175277-45-9Antimicrobial and anti-inflammatory
3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine1227563-79-2Anticancer activity against various cell lines
5-(Trifluoromethyl)pyridin-2-ol33252-63-0Potential antifungal properties
3-Chloro-5-(trifluoromethyl)pyridine85148-26-1Inhibitory effects on specific kinases
2-Methoxy-4-(trifluoromethyl)pyridine219715-34-1Antiviral properties against Zika virus

Case Studies and Research Findings

  • Antimicrobial Efficacy : Research has indicated that trifluoromethyl-substituted pyridines exhibit increased effectiveness against Gram-negative bacteria such as E. coli. Studies show that these compounds can significantly inhibit bacterial growth at low concentrations .
  • Cancer Research : Pyridine derivatives are being explored for their potential in cancer treatment. For instance, certain trifluoromethyl-substituted pyridines have shown promising results in inhibiting tumor cell proliferation in vitro, demonstrating IC50 values in the nanomolar range against various cancer cell lines .
  • Inflammation Models : In animal models, compounds similar to this compound have demonstrated anti-inflammatory effects comparable to established drugs like indomethacin, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the established synthetic methodologies for preparing 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine, and what are their comparative advantages?

  • Methodological Answer : A three-step synthesis approach is commonly employed for trifluoromethylpyridine derivatives:

Halogenation : Introduce chlorine at the 5-position using reagents like POCl₃ or NCS under controlled temperatures (60–80°C).

Methoxy Group Introduction : Methoxylation at the 2-position via nucleophilic substitution (e.g., NaOMe in DMF at 100°C).

Trifluoromethylation : Use CuCF₃ or CF₃SiMe₃ under palladium catalysis for regioselective trifluoromethylation at the 3-position .
Comparative Advantages : The CuCF₃ method offers higher yields (70–85%) but requires anhydrous conditions, while CF₃SiMe₃ is less sensitive to moisture but may necessitate longer reaction times.

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.9–4.1 ppm. Aromatic protons resonate as two distinct singlets (H-4 and H-6) due to electron-withdrawing substituents .
  • ¹³C NMR : The trifluoromethyl (CF₃) carbon appears as a quartet (~q, J = 35 Hz) at δ 121–123 ppm. The Cl-substituted carbon (C-5) shows a downfield shift to δ 135–137 ppm .
  • IR : Strong C-F stretches (1100–1200 cm⁻¹) and C-O-C vibrations (1250–1300 cm⁻¹) confirm functional groups .
  • UV-Vis : Solvent polarity affects λₘₐₓ; in acetonitrile, a π→π* transition is observed near 270 nm .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the reactivity of the chloro and methoxy groups in nucleophilic substitution reactions?

  • Methodological Answer : Conflicting reactivity reports (e.g., preferential substitution at Cl vs. OCH₃) can be addressed by:
  • Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify intermediates.
  • Computational Modeling : Use DFT to calculate activation energies for substitution pathways. For example, the Cl group may exhibit higher electrophilicity due to CF₃’s electron-withdrawing effect, favoring SNAr at C-5 .
  • Isotopic Labeling : Track substitution sites using ¹⁸O-labeled methoxy groups or ³⁷Cl isotopes .

Q. How do computational methods like DFT aid in predicting the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : Simulate binding poses with targets like CYP1B1. The trifluoromethyl group enhances hydrophobic interactions, while the methoxy group may form hydrogen bonds with active-site residues .
  • Charge Distribution Analysis : DFT reveals electron-deficient regions (e.g., Cl and CF₃) that act as electrophilic centers, guiding inhibitor design .
  • ADMET Prediction : Calculate logP (≈2.8) and polar surface area (≈45 Ų) to assess blood-brain barrier permeability, critical for neurological applications .

Q. What experimental approaches can validate the compound’s role in modulating enzyme activity (e.g., CYP1B1 inhibition)?

  • Methodological Answer :
  • Enzymatic Assays : Use ethoxyresorufin-O-deethylase (EROD) assays to measure CYP1B1 inhibition. IC₅₀ values < 0.1 µM indicate potent activity, as seen in pyridine-based inhibitors .
  • Structure-Activity Relationship (SAR) : Compare analogs with varied substituents (e.g., replacing OCH₃ with NH₂) to identify critical functional groups. For example, methoxy groups enhance metabolic stability compared to hydroxyl groups .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported reaction yields for trifluoromethylation steps?

  • Methodological Answer : Yield variations (e.g., 60% vs. 85%) may stem from:
  • Catalyst Purity : Trace moisture in Pd catalysts deactivates intermediates; use freshly distilled solvents and anhydrous conditions .
  • Regioselectivity : Competing trifluoromethylation at C-4 vs. C-3 can occur. Optimize reaction time (12–16 hr) and temperature (80–100°C) to favor C-3 substitution .
  • Analytical Validation : Cross-check yields via GC-MS and ¹⁹F NMR to quantify byproducts (e.g., di-trifluoromethylated impurities) .

Methodological Resources

  • Key References :
    • Synthesis and regioselectivity:
    • Spectroscopic characterization:
    • Biological activity and computational modeling:

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine
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5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine

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